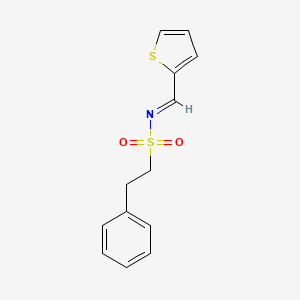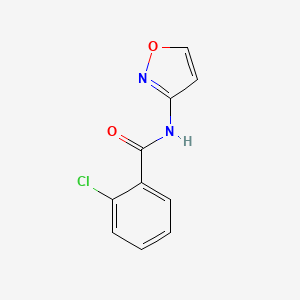![molecular formula C16H16N2O3S B5782414 4-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5782414.png)
4-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide, commonly known as MOCA, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. MOCA is a thiol-reactive compound that has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.
Mécanisme D'action
MOCA exerts its therapeutic effects through its thiol-reactive properties. MOCA reacts with cysteine residues in proteins, leading to the inhibition of protein function. In cancer cells, MOCA has been shown to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and induction of apoptosis. In addition, MOCA has been found to inhibit the activity of the NF-κB pathway, leading to the suppression of inflammatory cytokines.
Biochemical and Physiological Effects:
MOCA has been shown to have a wide range of biochemical and physiological effects. In cancer cells, MOCA has been found to induce cell cycle arrest and apoptosis. In addition, MOCA has been shown to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins. Inflammatory cytokines such as TNF-α and IL-6 have been found to be suppressed by MOCA, indicating its anti-inflammatory properties. Furthermore, MOCA has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
MOCA has many advantages for lab experiments. It is a small molecule that can be easily synthesized with high purity. In addition, MOCA has been extensively studied, and its mechanism of action is well understood. However, MOCA has limitations in terms of its solubility and stability. MOCA is poorly soluble in water, making it difficult to use in aqueous solutions. Furthermore, MOCA is sensitive to light and air, and its stability may be compromised under certain conditions.
Orientations Futures
There are many potential future directions for the study of MOCA. In cancer research, MOCA could be further studied as a potential therapeutic agent for the treatment of various types of cancer. In addition, the anti-inflammatory and neuroprotective properties of MOCA could be further explored for the treatment of inflammatory and neurodegenerative diseases. Furthermore, the development of new synthesis methods for MOCA could lead to the production of more stable and soluble forms of the compound.
Méthodes De Synthèse
The synthesis of MOCA involves the reaction of 2-methoxyaniline with carbon disulfide, followed by the reaction with 4-chlorobenzoyl chloride in the presence of a base. The resulting product is then treated with sodium methoxide to produce MOCA. This method has been optimized to produce high yields of MOCA with high purity.
Applications De Recherche Scientifique
MOCA has been extensively studied for its potential therapeutic properties in various fields of research. In cancer research, MOCA has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, MOCA has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, MOCA has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-methoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-20-12-9-7-11(8-10-12)15(19)18-16(22)17-13-5-3-4-6-14(13)21-2/h3-10H,1-2H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANLCYTZPSASSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B5782371.png)


![N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5782386.png)

![(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B5782409.png)
![{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5782420.png)

![2-{2-methoxy-4-[(6-methyl-3,4-dioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5782430.png)
![2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]acetamide](/img/structure/B5782440.png)